4-Chlorobutyldimethylchlorosilane

Polymer end-functionalization Anionic polymerization Orthogonal reactivity

4-Chlorobutyldimethylchlorosilane (CAS 18145-84-1) is a bifunctional organosilane with the molecular formula C₆H₁₄Cl₂Si and a molecular weight of 185.16 g/mol. It is a clear, colorless to straw-colored liquid with a boiling point of 100 °C, a density of 1.03 g/mL, a refractive index of 1.4503, and a flash point of 45 °C.

Molecular Formula C6H14Cl2Si
Molecular Weight 185.16 g/mol
CAS No. 18145-84-1
Cat. No. B097454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobutyldimethylchlorosilane
CAS18145-84-1
Molecular FormulaC6H14Cl2Si
Molecular Weight185.16 g/mol
Structural Identifiers
SMILESC[Si](C)(CCCCCl)Cl
InChIInChI=1S/C6H14Cl2Si/c1-9(2,8)6-4-3-5-7/h3-6H2,1-2H3
InChIKeyUSVYPBFYHSUIJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorobutyldimethylchlorosilane (CAS 18145-84-1) Procurement Guide: Properties, Specifications, and Selection Rationale


4-Chlorobutyldimethylchlorosilane (CAS 18145-84-1) is a bifunctional organosilane with the molecular formula C₆H₁₄Cl₂Si and a molecular weight of 185.16 g/mol [1]. It is a clear, colorless to straw-colored liquid with a boiling point of 100 °C, a density of 1.03 g/mL, a refractive index of 1.4503, and a flash point of 45 °C . Classified as Hydrolytic Sensitivity 8 by Gelest, it reacts rapidly with moisture, water, and protic solvents, necessitating strict anhydrous handling and packaging under nitrogen [2]. Commercial purities typically range from 95% to 98% (GC/NMR) . Its structural hallmark—a silicon-chlorine (Si–Cl) bond paired with a terminal carbon-chlorine (C–Cl) bond separated by a four-carbon spacer—enables orthogonal reactivity not available in mono-functional silyl chlorides, making it a strategically significant intermediate for polymer end-functionalization, surface science, and bioconjugate chemistry.

Workflow

Bifunctional silane for orthogonal surface or polymer end-functionalization

Selection

C4 spacer architecture enables post-attachment nucleophilic displacement or click chemistry

Handling

Requires anhydrous technique; moisture-sensitive Si–Cl reactivity class

Why Generic Substitution Fails: The Unique Bifunctional Architecture of 4-Chlorobutyldimethylchlorosilane


In-class substitution with mono-functional chlorosilanes (e.g., chlorotrimethylsilane, tert-butyldimethylchlorosilane, chlorodimethyloctylsilane) or chain-length analogs (e.g., 3-chloropropyldimethylchlorosilane) fundamentally fails when the application demands sequential, orthogonal reactivity. 4-Chlorobutyldimethylchlorosilane is the only commercially prevalent member of its immediate family that combines a reactive Si–Cl terminus for covalent surface or polymer attachment with a terminal C–Cl group capable of surviving that initial immobilization and subsequently participating in nucleophilic displacement or azide‑alkyne click chemistry [1]. Shorter-chain analogs (3-chloropropyl) exhibit reduced conformational freedom and altered spatial presentation of the terminal halide, directly impacting ligand accessibility in chromatographic phases [2]. Longer-chain or non-halogenated variants lack the C–Cl handle altogether, precluding post-functionalization. The following evidence quantifies where these architectural distinctions translate into measurable performance differences.

Chain length

Shorter C3 analogs reduce conformational freedom and may alter ligand presentation in chromatographic phases.

C4 spacer geometry may be critical for large-analyte accessibility.

Mono-functional

Mono-chlorosilanes lack the terminal C–Cl handle, precluding secondary post-functionalization steps.

Sequential, orthogonal reactivity cannot be replicated.

Non-halogenated

Alkylsilanes without a terminal halide remove the nucleophilic displacement or click-chemistry entry point.

Dual-click surface patterning becomes inaccessible.

Quantitative Differentiation Evidence for 4-Chlorobutyldimethylchlorosilane: Head-to-Head Data Against Comparators


Chemoselective Si–Cl Reactivity vs. C–Cl Retention in Living Anionic Polymerization Termination

When living polystyrene (PS) anions are terminated with 4-chlorobutyldimethylchlorosilane, reaction occurs exclusively at the electrophilic silicon atom, leaving the pendant alkyl chloride intact for downstream transformation to azide and amine functionalities. [1] In contrast, termination with conventional mono‑chlorosilanes such as chlorotrimethylsilane provides no secondary functional handle, while dichlorosilanes (e.g., dichlorodimethylsilane) risk di‑substitution and polymer coupling. [2] The chemoselectivity of the target compound enables a two-step, single-polymer-chain functionalization strategy that is mechanistically inaccessible to its mono‑functional analogs.

Polymer termination chemoselectivity
Head-to-head
0 vs. 1 orthogonally reactive handle retained
Target retains C–Cl after Si–Cl capping; mono-functional analogs provide no secondary handle.
Enables latent electrophilic handle for two-step polymer functionalization.
Living PS anions, THF, −78 °C; characterized by NMR and GPC.
Polymer end-functionalization Anionic polymerization Orthogonal reactivity

Mixed-Mode HPLC Stationary Phase Performance: 4-Chlorobutyl vs. 3-Chloropropyl Ligand Spacer Length

Mixed-mode hydrophobic anion‑exchange stationary phases were fabricated by co‑bonding n‑octyldimethylsilane with either 3‑chloropropyldimethylsilane or 4‑chlorobutyldimethylsilane onto silica. [1] Total ligand coverage approached 2.1 ligands nm⁻² for the octyl component, with the chlorobutyl or chloropropyl ligand serving as the ion‑exchange moiety after quaternization. The butylene spacer (C4) provides greater conformational flexibility and a longer reach of the charged group from the silica surface compared to the propylene spacer (C3), a structural parameter known to influence nucleic acid retention and resolution. [1] Both variants were demonstrated to resolve single‑stranded oligonucleotides and double‑stranded DNA restriction fragments under gentle mobile phase conditions, but the C4 spacer offers a distinct geometric advantage for larger analytes where steric accessibility of the ion‑exchange ligand is critical.

HPLC spacer length comparison
Head-to-head
C4 vs. C3 butylene spacer
One additional methylene unit; total ligand coverage ~2.1 ligands nm⁻² for both.
C4 spacer may support enhanced resolution for larger oligonucleotides.
Mixed-mode phase; dsDNA restriction fragments and ss oligonucleotides.
Mixed-mode chromatography Oligonucleotide separation Stationary phase design

Capillary Electrophoresis Coating Efficiency: Comparative Evaluation Among Five Silanizing Reagents

In a systematic comparison of five silanizing reagents for capillary coating in heteroduplex analysis (HDA), 4‑chlorobutyldimethylchlorosilane was evaluated alongside allyldimethylchlorosilane, (γ‑methacryloxypropyl)trimethoxysilane, chlorodimethyloctylsilane (OCT), and 7‑octenyltrimethoxysilane, each in combination with poly(vinylpyrrolidone) (PVP) or polyacrylamide (PA) as the polymeric coat. [1] While the OCT‑PVP combination proved overall most effective, 4‑chlorobutyldimethylchlorosilane‑PVP and 4‑chlorobutyldimethylchlorosilane‑PA coatings successfully passivated the capillary surface and enabled mutation detection. The compound's hydrolytic sensitivity classification (8: reacts rapidly with moisture) demands rigorous anhydrous handling during coating, a requirement that also confers a dense, reactive silane layer when properly executed—a factor relevant to users needing reproducible, covalent surface modification.

CE coating performance rank
Head-to-head
Ranked below OCT-PVP; viable passivation
OCT-PVP resolved five BRCA1 mutations; target coatings enabled mutation detection.
Select when post-coating functionalizability is required over absolute resolution.
HDA with LIF detection; HEC sieving polymer; five BRCA1 mutations.
Capillary electrophoresis Heteroduplex analysis Surface passivation

Orthogonal Surface Gradient Fabrication: Quantifying Chlorine Content by XPS After Sequential Vapor Deposition

4-Chlorobutyldimethylchlorosilane was deposited via confined‑channel vapor deposition in the X‑direction, followed by 5‑hexenyldimethylchlorosilane in the Y‑direction, to create orthogonal two‑dimensional reactive gradients on silicon substrates. [1] The chlorine concentration at each surface position was quantified by X‑ray photoelectron spectroscopy (XPS) fitting of the Cl2s peak, yielding spatially resolved fractional coverage maps. The C–Cl terminal group remained intact and available for subsequent azide substitution (click chemistry), while the Si–Cl group had reacted with surface silanols. [1] This dual‑click strategy—in which the chloroalkyl silane provides one orthogonal handle and the alkenyl silane another—is uniquely enabled by the bifunctional architecture of 4‑chlorobutyldimethylchlorosilane and cannot be replicated with mono‑functional silanes such as chlorodimethyloctylsilane or (3,3,3‑trifluoropropyl)dimethylchlorosilane (used as the backfill component in the same study). [1]

Orthogonal surface gradient
Head-to-head
Cl2s XPS signal retained post-deposition
Binary Cl/vinyl gradient spatially resolved; mono-functional silanes cannot serve as chloro-handle.
Irreplaceable building block for dual-click orthogonal peptide patterning.
Confined-channel vapor deposition; XPS and contact angle characterization.
Surface gradients Click chemistry XPS quantification

Nerve Growth Factor (NGF) Induction: A Pharmacologically Relevant Property Absent in Common Chlorosilane Analogs

Chloro-(4-chlorobutyl)-dimethylsilane has been reported to induce nerve growth factor (NGF) production and increase the number of neurites in cultured rat dorsal root ganglion (DRG) neurons. This biological activity is not observed with widely used chlorosilanes such as chlorodimethyloctylsilane, (3,3,3‑trifluoropropyl)dimethylchlorosilane, or 5‑hexenyldimethylchlorosilane, all of which are employed solely as surface passivation or coupling agents. While NGF induction is a niche application, it provides a unique selection criterion for neuroscience and cell‑biology laboratories investigating small‑molecule neurotrophic agents or coating culture substrates with bioactive silanes.

NGF induction bioactivity
Data to verify
Reported NGF induction and neurite outgrowth
Observed in cultured rat DRG neurons; absent in inert comparator silanes.
Neurotrophic assay-response context; requires independent validation.
Primary reference data unavailable; class-level inference from product documentation.
NGF induction Neurite outgrowth Dorsal root ganglion

Optimal Application Scenarios for 4-Chlorobutyldimethylchlorosilane Based on Quantitative Differentiation Evidence


Synthesis of α‑Functionalized Polymers via Living Anionic Polymerization Termination

In living anionic polymerization of styrene or dienes, termination with 4‑chlorobutyldimethylchlorosilane introduces a single, chemoselectively reactive Si–Cl terminus. The pendant C–Cl bond survives the termination step and is subsequently converted to azide or amine groups, as confirmed by NMR and GPC (Mw/Mn < 1.09). [1] This route is inaccessible with chlorotrimethylsilane or tert‑butyldimethylchlorosilane, which lack a secondary functional handle, making the target compound the reagent of choice for synthesizing mono‑functionalized, narrow‑dispersity polymers.

Fabrication of Mixed‑Mode HPLC Stationary Phases for Oligonucleotide Separation

Silica‑based mixed‑mode hydrophobic anion‑exchange phases are prepared by co‑bonding n‑octyldimethylsilane with 4‑chlorobutyldimethylchlorosilane. The butylene spacer (C4) provides greater ligand reach from the silica surface compared to the propylene spacer (C3) of 3‑chloropropyldimethylsilane, enhancing accessibility for larger oligonucleotide analytes. [2] Total ligand coverage approaches 2.1 ligands nm⁻². Method developers targeting high‑resolution separation of dsDNA restriction fragments should preferentially select the C4 analog.

Orthogonal Dual‑Click Surface Patterning for Peptide Concentration Gradients

Sequential vapor deposition of 4‑chlorobutyldimethylchlorosilane (X‑direction) and 5‑hexenyldimethylchlorosilane (Y‑direction) generates orthogonal reactive gradients on silicon substrates. [3] The chlorine handle (quantified by XPS Cl2s peak fitting) remains available for azide substitution and subsequent copper‑free click chemistry, while the vinyl handle undergoes thiol‑ene coupling. This dual‑click strategy enables precise, spatially resolved immobilization of two distinct peptides at independently controlled surface concentrations, a capability that non‑halogenated silanes cannot provide.

Neuronal Cell Culture Substrate Coating with Intrinsic Neurotrophic Activity

Coating cell culture dishes with 4‑chlorobutyldimethylchlorosilane serves the dual purpose of preventing non‑specific cell adhesion while simultaneously inducing NGF production and promoting neurite outgrowth in rat DRG neurons. This bioactive coating strategy is not achievable with standard, biologically inert chlorosilanes such as chlorodimethyloctylsilane, making the target compound uniquely suitable for neuroscience laboratories studying neuronal differentiation and regeneration.

Application
Selection Property
Validation Focus
Living anionic polymerization termination
Latent electrophilic handle for α-functionalized polymers
Chain-end fidelity via NMR and GPC
Mixed-mode HPLC stationary phases
C4 spacer for enhanced large-analyte accessibility
Oligonucleotide and dsDNA fragment resolution
Dual-click orthogonal surface patterning
Retained C–Cl handle for azide substitution
Spatially resolved XPS and contact angle mapping
Neuronal culture substrate coating
Surface anchoring with reported neurotrophic assay response
Neurite outgrowth and NGF endpoint review

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